molecular formula C14H16FN5O B2861808 4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-6-methylpyrimidine CAS No. 2380143-17-7

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-6-methylpyrimidine

Cat. No.: B2861808
CAS No.: 2380143-17-7
M. Wt: 289.314
InChI Key: VYUJHYBUCLBRIQ-UHFFFAOYSA-N
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Description

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-6-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluoropyrimidine moiety linked to a piperidine ring, which is further connected to a methylpyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving pyrimidine metabolism.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.

    Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to inhibit the activity of certain enzymes involved in DNA synthesis, leading to the disruption of cellular processes. This compound may also interact with signaling pathways, modulating the activity of key proteins and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • (4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
  • (4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone

Uniqueness

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-6-methylpyrimidine is unique due to its specific structural features, such as the presence of both fluoropyrimidine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c1-10-6-13(19-9-18-10)20-4-2-12(3-5-20)21-14-16-7-11(15)8-17-14/h6-9,12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUJHYBUCLBRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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